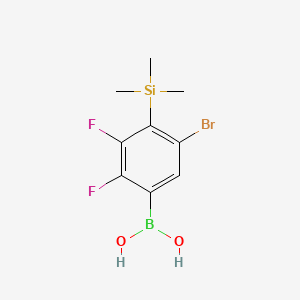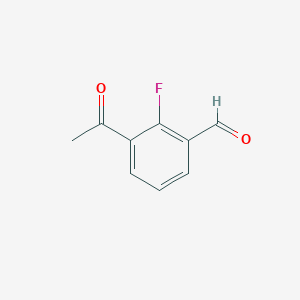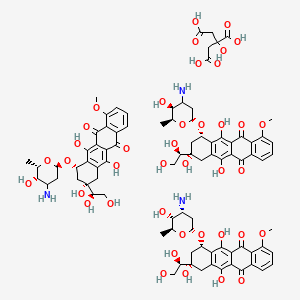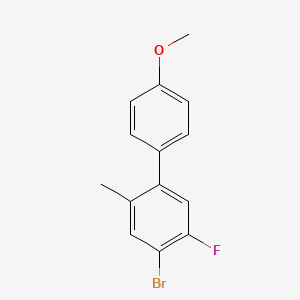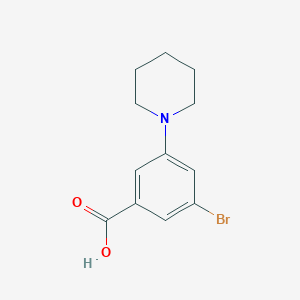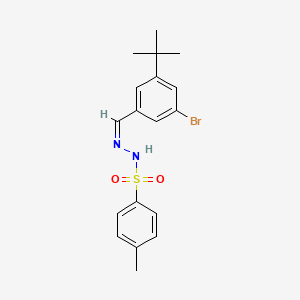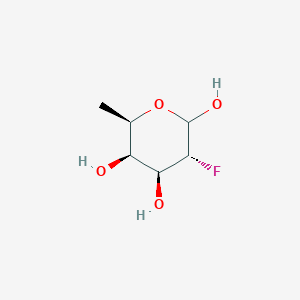
2-Deoxy-2-fluoro-D-fucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-fluoro-D-fucose is a fluorinated analog of D-fucose, a monosaccharide. This compound is notable for its ability to inhibit fucosylation, a process where fucose is added to glycoproteins and glycolipids. Fucosylation is significant in various biological processes, including cell signaling and immune response. The inhibition of this process by this compound has made it a valuable tool in scientific research, particularly in the study of cancer and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2-fluoro-D-fucose typically involves the fluorination of a suitable precursor. One common method starts with 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose. This compound is treated with tetraalkylammonium fluorides to yield this compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Deoxy-2-fluoro-D-fucose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like tetraalkylammonium fluorides are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated derivatives of D-fucose, which can be further utilized in biochemical studies .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-fluoro-D-fucose has several applications in scientific research:
Chemistry: It is used to study the mechanisms of fucosylation and its inhibition.
Biology: The compound helps in understanding cell signaling pathways and immune responses.
Medicine: It is particularly valuable in cancer research, where it is used to investigate the role of fucosylation in tumor progression and metastasis
Industry: The compound is used in the development of therapeutic agents and diagnostic tools.
Wirkmechanismus
2-Deoxy-2-fluoro-D-fucose exerts its effects by inhibiting the enzyme fucosyltransferase, which is responsible for adding fucose to glycoproteins and glycolipids. This inhibition disrupts the fucosylation process, affecting various cellular functions. The compound is metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases, further enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-2-fluoro-L-fucose: An L-fucose analog with similar inhibitory properties.
2-Deoxy-2-fluoro-D-glucose: A glucose analog used in medical imaging.
Uniqueness: 2-Deoxy-2-fluoro-D-fucose is unique due to its specific inhibition of fucosylation, making it a valuable tool in studying this process in various biological contexts. Its ability to inhibit fucosyltransferase distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C6H11FO4 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m1/s1 |
InChI-Schlüssel |
IRKXGKIPOMIQOD-GASJEMHNSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


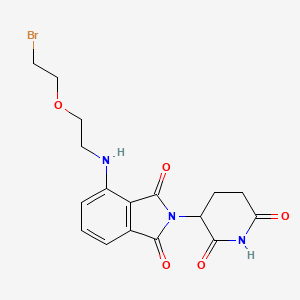
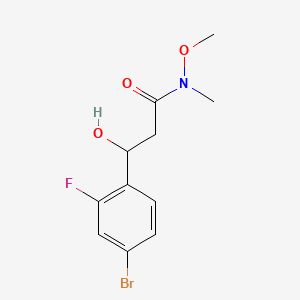
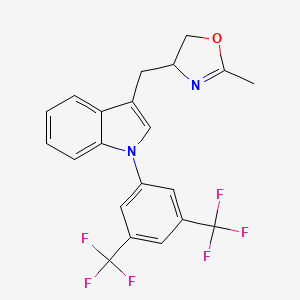
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)
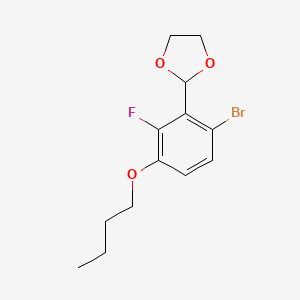
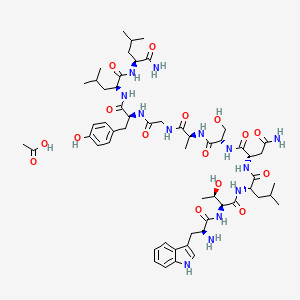
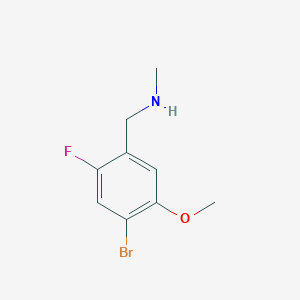
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)
